molecular formula C9H8Se B14165252 2-Methylbenzoselenophene CAS No. 20984-22-9

2-Methylbenzoselenophene

Katalognummer: B14165252
CAS-Nummer: 20984-22-9
Molekulargewicht: 195.13 g/mol
InChI-Schlüssel: GLKPWHRMDQKNGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methylbenzoselenophene is a selenium-containing heterocyclic compound. It belongs to the class of benzoselenophenes, which are known for their unique chemical properties and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of selenium in the molecular structure imparts distinct reactivity and biological activity to these compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbenzoselenophene typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromotoluene with selenium powder in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation. The resulting product is then purified through column chromatography.

Another method involves the use of organozinc reagents. For instance, 2-bromotoluene can be reacted with diethylzinc and selenium dioxide to form this compound. This method offers a high yield and selectivity for the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methylbenzoselenophene undergoes various chemical reactions, including:

    Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the methyl group. Reagents such as bromine or chlorine can be used for halogenation reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Bromine, chlorine

Major Products Formed

    Oxidation: Selenoxides, selenones

    Reduction: Reduced selenophenes

    Substitution: Halogenated benzoselenophenes

Wissenschaftliche Forschungsanwendungen

2-Methylbenzoselenophene has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex selenium-containing compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound exhibits biological activity, including antioxidant and anticancer properties. It is studied for its potential use in drug development and as a therapeutic agent.

    Industry: In materials science, this compound is used in the development of organic semiconductors and light-emitting materials.

Wirkmechanismus

The mechanism of action of 2-Methylbenzoselenophene involves its interaction with molecular targets and pathways in biological systems. The selenium atom in the compound can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which can result in cell death or apoptosis. Additionally, this compound can modulate the activity of enzymes involved in antioxidant defense mechanisms, thereby enhancing its therapeutic potential .

Vergleich Mit ähnlichen Verbindungen

2-Methylbenzoselenophene can be compared with other similar compounds, such as:

    Benzoselenophene: The parent compound without the methyl group. It shares similar reactivity but lacks the additional steric and electronic effects imparted by the methyl group.

    Benzothiophene: A sulfur-containing analog. While it shares some chemical properties with benzoselenophene, the presence of sulfur instead of selenium results in different reactivity and biological activity.

    Benzofuran: An oxygen-containing analog. It exhibits different electronic properties and reactivity compared to benzoselenophene due to the presence of oxygen.

The uniqueness of this compound lies in the presence of the selenium atom, which imparts distinct reactivity and biological activity compared to its sulfur and oxygen analogs .

Eigenschaften

CAS-Nummer

20984-22-9

Molekularformel

C9H8Se

Molekulargewicht

195.13 g/mol

IUPAC-Name

2-methyl-1-benzoselenophene

InChI

InChI=1S/C9H8Se/c1-7-6-8-4-2-3-5-9(8)10-7/h2-6H,1H3

InChI-Schlüssel

GLKPWHRMDQKNGI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=CC=CC=C2[Se]1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.